molecular formula C22H22ClN3O5S B11056029 3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11056029
M. Wt: 475.9 g/mol
InChI Key: YCNRFDWDYSDISS-UHFFFAOYSA-N
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Description

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a piperidine ring, and sulfonyl and methoxy substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Methoxylation: The methoxy group is introduced via an O-alkylation reaction, where a suitable methoxy precursor reacts with the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups.

    Piperidine derivatives: Compounds containing the piperidine ring.

    Methoxyphenyl derivatives: Compounds with methoxy substituents on the phenyl ring.

Uniqueness

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22ClN3O5S

Molecular Weight

475.9 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H22ClN3O5S/c1-31-18-6-4-17(5-7-18)26-21(27)14-20(22(26)28)24-16-10-12-25(13-11-16)32(29,30)19-8-2-15(23)3-9-19/h2-9,14,16,24H,10-13H2,1H3

InChI Key

YCNRFDWDYSDISS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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